![molecular formula C8H5BrN2O2 B1393422 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1019018-46-2](/img/structure/B1393422.png)
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1019018-46-2 . It has a molecular weight of 241.04 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is1S/C8H5BrN2O2/c9-5-1-2-11-4-6 (8 (12)13)10-7 (11)3-5/h1-4H, (H,12,13)
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 241.04 .Scientific Research Applications
Antituberculosis Agent
Imidazo[1,2-a]pyridine derivatives have been studied for their potential as antituberculosis agents. For instance, a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed in vitro anti-TB activity against replicating and non-replicating strains, as well as multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains .
Antiproliferative Activity
These compounds have also been evaluated for their antiproliferative activity against cancer cell lines. A series of imidazo[1,2-a]pyridine compounds were synthesized and tested against breast cancer cell lines (MCF7, MDA-MB-231), showing promising results .
Organic Synthesis
Imidazo[1,2-a]pyridines are used in organic synthesis. An oxidative diamination of nitroalkene with 2-aminopyridine for the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines has been achieved using an iron catalyst under mild and aerobic conditions .
Chemodivergent Synthesis
The chemodivergent synthesis approach allows for the creation of various amides and bromoimidazo[1,2-a]pyridines, which can be further utilized in different chemical reactions and as intermediates in pharmaceuticals .
Mechanism of Action
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
Imidazo[1,2-a]pyridine analogues, which include 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against MDR-TB and XDR-TB, making them a promising area of research for new TB drugs .
properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOPWQHBKVSTHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679693 | |
Record name | 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
CAS RN |
1019018-46-2 | |
Record name | 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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